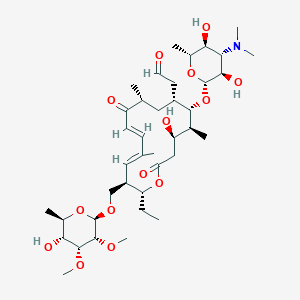

Tylosin B

Overview

Description

Tylosin B is a broad-spectrum antibiotic used in veterinary medicine and animal husbandry. It is a macrolide antibiotic, which is a type of antibiotic that works by inhibiting the growth of bacteria. This compound is used to treat a variety of bacterial infections in animals, including bovine respiratory disease, swine dysentery, and various other infections. It is also used to treat and prevent a variety of other conditions, such as mastitis, respiratory diseases, and gastrointestinal infections. In addition to its use in animals, this compound has been studied for its potential use in humans for the treatment of bacterial infections.

Scientific Research Applications

Ecotoxicological Impact

Tylosin B, as part of the larger Tylosin antibiotic family, has been studied for its potential ecotoxicological effects. For instance, Brain et al. (2005) conducted a study assessing the phytotoxic effects of Tylosin on macrophytes like Myriophyllum spicatum and Lemna gibba. The study concluded that Tylosin elicited no significant toxicity to these species and posed little ecological risk (Brain et al., 2005).

Antibiotic Resistance

Research has also explored the relationship between Tylosin use and antibiotic resistance. For example, Jackson et al. (2004) investigated the effect of Tylosin on erythromycin-resistant enterococci in swine, finding a diverse and heterogeneous population of resistant enterococci on farms where Tylosin was used (Jackson et al., 2004).

Environmental Fate and Degradation

The environmental fate and degradation of Tylosin, including its variants like this compound, have been subjects of several studies. Hu and Coats (2008) identified two photoreaction products of Tylosin in water and compared different methods for Tylosin detection, highlighting the complexity of Tylosin's environmental fate (Hu & Coats, 2008). Additionally, Hu and Coats (2007) studied the aerobic degradation of Tylosin in water and soil, finding that it degraded with varying half-lives under different conditions (Hu & Coats, 2007).

Impact on Gut Microbiota

Kim et al. (2016) examined the effects of Tylosin as a feed additive on swine gut microbiota. They found no significant difference in weight gain between control and Tylosin-treated pigs but noted changes in the relative abundance of certain microbial phyla (Kim et al., 2016).

Soil and Water Contamination

Studies like those conducted by Hoang and Soupir (2010) have investigated the occurrence and transport of Tylosin-resistant enterococci in agricultural fields receiving swine waste applications, indicating concerns over soil and water contamination (Hoang & Soupir, 2010).

Thermal Degradation and Stability

Research into the thermal degradation and stability of Tylosin, such as the work by von Eyken and Bayen (2020), has provided insights into how Tylosin degrades under different conditions, impacting its detection and quantification in various environments (von Eyken & Bayen, 2020).

Sorption Characteristics

Stromer, Woodbury, and Williams (2018) explored Tylosin's sorption to diatomaceous earth, providing valuable information on how Tylosin interacts with natural materials in the environment (Stromer et al., 2018).

Mechanism of Action

Desmycosin, also known as Tylosin B, is a 16-membered macrolide antibiotic . It is a metabolite of Tylosin and a precursor to Tilmicosin . This article will delve into the mechanism of action of Desmycosin, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.

Target of Action

Desmycosin primarily targets bacterial ribosomes . Specifically, it binds to the E. coli 70S ribosomes . Ribosomes are the molecular machines in cells that carry out protein synthesis, which is a vital process for the survival and functioning of cells.

Mode of Action

Desmycosin interacts with its targets by binding in the upper part of the nascent peptide exit tunnel (NPET) of bacteria in close vicinity to the peptidyl transferase center (PTC) in the so-called macrolide binding site (MBS) . This binding selectively inhibits translation in bacteria .

Biochemical Pathways

The binding of Desmycosin to bacterial ribosomes inhibits bacterial protein synthesis in vitro . This suppression of protein synthesis disrupts the normal functioning of bacterial cells, leading to their death. The specific structural features of the interactions between Desmycosin and bacterial ribosomes have been revealed through the simulation of molecular dynamics .

Result of Action

The result of Desmycosin’s action is the suppression of bacterial growth . It has been shown to be active against some strains of macrolide-resistant bacteria . In addition, Desmycosin has been found to express antimalarial activity against chloroquine-resistant P. falciparum K1 10 malaria parasites .

Safety and Hazards

Tylosin B should be handled with care to avoid exposure. It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation . Administration of tylosin should be avoided in animals with a known hypersensitivity to the product, or to other macrolides .

Biochemical Analysis

Biochemical Properties

Desmycosin plays a significant role in biochemical reactions, particularly in the inhibition of protein synthesis in bacteria . It achieves this by binding to the 50S subunit of the bacterial ribosome, thereby blocking the translocation of peptides during translation . In the realm of biochemical research, Desmycosin is used to explore the intricate process of translation in bacteria and the structural and functional dynamics of ribosomes .

Cellular Effects

Desmycosin has been shown to have a profound effect on various types of cells and cellular processes. It inhibits bacterial protein synthesis in vitro and suppresses bacterial growth . The conjugates of N-terminal hexa- and tripeptide fragments of oncocin and 3,2′,4′′-triacetyldesmycosin were found to be active against some strains of macrolide-resistant bacteria .

Molecular Mechanism

The principal mechanism of action of Desmycosin involves the inhibition of protein synthesis in bacteria . It achieves this by binding to the 50S subunit of the bacterial ribosome, thereby blocking the translocation of peptides during translation . By simulating molecular dynamics of the complexes of these compounds with the wild-type bacterial ribosomes and with ribosomes, containing A2059G 23S RNA mutation, the specific structural features of their interactions were revealed .

Temporal Effects in Laboratory Settings

To improve the metabolic stability of a 16-membered macrolide, 2-methylated derivatives of Desmycosin were synthesized . Among these derivatives, 2b-methyldesmycosin retained antibacterial activity and showed improved stability in rat serum compared to Desmycosin .

Metabolic Pathways

Desmycosin is involved in the metabolic pathway of protein synthesis inhibition in bacteria . It binds to the 50S subunit of the bacterial ribosome, blocking the translocation of peptides during translation

Subcellular Localization

The subcellular localization of Desmycosin is likely to be at the site of protein synthesis in bacterial cells, given its role in inhibiting protein synthesis . It binds to the 50S subunit of the bacterial ribosome, which is part of the cellular machinery for protein synthesis

properties

IUPAC Name |

2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H65NO14/c1-11-29-26(19-50-39-37(49-10)36(48-9)33(46)24(6)52-39)16-20(2)12-13-27(42)21(3)17-25(14-15-41)35(22(4)28(43)18-30(44)53-29)54-38-34(47)31(40(7)8)32(45)23(5)51-38/h12-13,15-16,21-26,28-29,31-39,43,45-47H,11,14,17-19H2,1-10H3/b13-12+,20-16+/t21-,22+,23-,24-,25+,26-,28-,29-,31+,32-,33-,34-,35-,36-,37-,38+,39-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRPHLEPFYLNRDA-NLGRAQRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CC=O)C)C)COC3C(C(C(C(O3)C)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O)N(C)C)O)CC=O)C)\C)CO[C@H]3[C@@H]([C@@H]([C@@H]([C@H](O3)C)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H65NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401016177 | |

| Record name | Tylosin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

771.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

11032-98-7 | |

| Record name | Desmycosin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=11032-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tylosin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011032987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tylosin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(2R,3R,4E,6E,9R,11R,12S,13S,14R)-12-{[3,6-dideoxy-3-(dimethylamino)-beta-D-glucopyranosyl]oxy}-2-ethyl-14-hydroxy-5,9,13-trimethyl-8,16-dioxo-11-(2-oxoethyl)oxacyclohexadeca-4,6-dien-3-yl]methyl 6-deoxy-2,3-di-O-methyl-beta-D-allopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

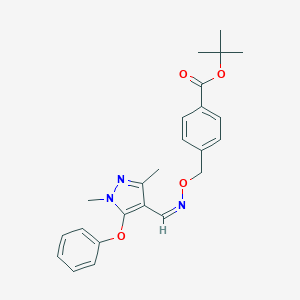

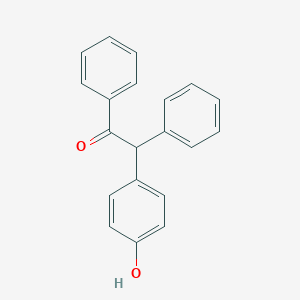

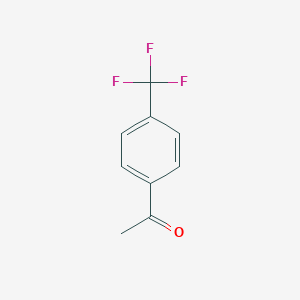

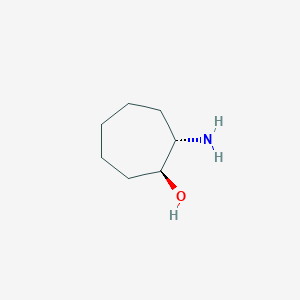

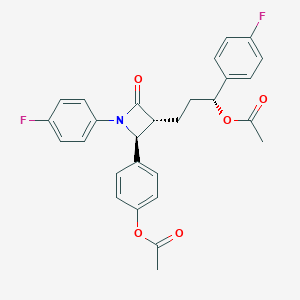

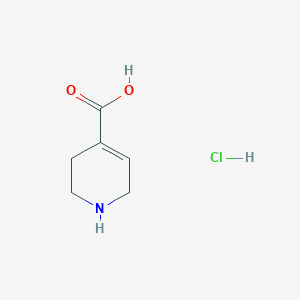

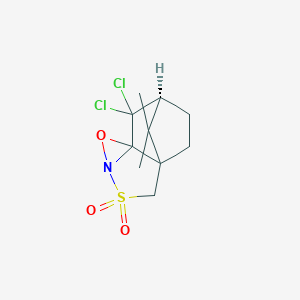

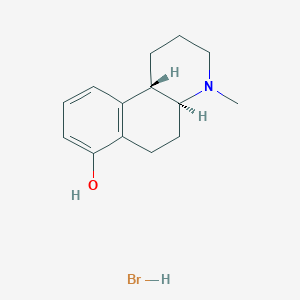

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of desmycosin?

A1: Like other macrolide antibiotics, desmycosin exerts its antibacterial effect by binding to the 50S ribosomal subunit of susceptible bacteria. [, , ] This binding interferes with bacterial protein synthesis, ultimately leading to bacterial growth inhibition or death.

Q2: How does the antibacterial activity of desmycosin compare to tylosin A?

A2: While both compounds target the bacterial ribosome, desmycosin generally exhibits lower antibacterial activity compared to tylosin A. [, , ] This difference in potency is likely attributable to structural variations between the two compounds.

Q3: Does desmycosin exhibit any activity against mycoplasma species?

A3: Yes, desmycosin demonstrates in vitro activity against various Mycoplasma species, although it may be less effective than tylosin A in treating Mycoplasma infections in animals. [, ]

Q4: What is the molecular formula and weight of desmycosin?

A4: The molecular formula of desmycosin is C41H71NO14, and its molecular weight is 789.98 g/mol. [, ]

Q5: What spectroscopic techniques are helpful in characterizing desmycosin?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is crucial for characterizing the structure of desmycosin. [, ] Mass spectrometry (MS) is also valuable for determining the molecular weight and identifying fragments. [, , , ] Infrared (IR) spectroscopy can provide information about functional groups present in the molecule. []

Q6: Does the presence of metal ions affect the stability of desmycosin?

A7: Yes, certain metal ions, particularly Fe+++, Al+++, and Sn++, can impact the stability of desmycosin, especially at elevated temperatures and low pH. [, ] These ions can catalyze the degradation of desmycosin to O-mycaminosyl tylonolide (OMT). []

Q7: Have computational methods been applied to study the conformational flexibility of desmycosin?

A9: Yes, molecular modeling studies have investigated the conformational preferences of desmycosin. [, ] These studies indicate that desmycosin exhibits less flexibility compared to some other macrolides, such as erythromycin A. [, ]

Q8: How does the absence of the mycinose sugar moiety in desmycosin affect its activity compared to tylosin A?

A10: The removal of the mycinose sugar in desmycosin contributes to its reduced antibacterial activity compared to tylosin A. [, , ] This observation highlights the importance of the mycinose moiety for optimal binding to the bacterial ribosome and antibacterial potency.

Q9: What is the impact of modifications at the C-20 position of desmycosin on its biological activity?

A11: Modifications at the C-20 position of desmycosin, particularly the introduction of cyclic amino substituents, can significantly influence its antimicrobial activity. [, ] Notably, the synthesis of tilmicosin, a potent veterinary antibiotic, involves the addition of a 3,5-dimethylpiperidine group at the C-20 position of desmycosin. []

Q10: What are the common formulation strategies for improving the stability or solubility of desmycosin?

A12: While specific formulation strategies for desmycosin are not extensively discussed in the provided papers, macrolide antibiotics, in general, may be formulated as salts (e.g., phosphate, tartrate) to enhance solubility and stability. []

Q11: Are there known mechanisms of bacterial resistance to desmycosin?

A16: Although specific resistance mechanisms for desmycosin are not discussed in the provided research, resistance to macrolide antibiotics, in general, can arise through target site modification (e.g., methylation of the 23S rRNA), enzymatic inactivation, or efflux pumps. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[[(3S,6S,12S,15S,18S)-12-(2-Methylpropyl)-15-(2-methylsulfanylethyl)-2,5,8,11,14,17-hexaoxo-3-propan-2-yl-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-6-yl]methyl]phenyl] dihydrogen phosphate](/img/structure/B133976.png)

![4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol](/img/structure/B133989.png)